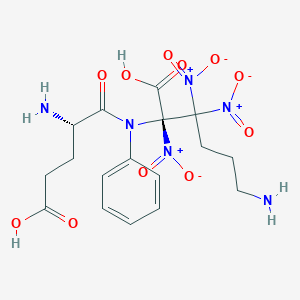
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid, commonly known as Dibenzothiepin, is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of dibenzothiepin, a tricyclic compound that has been extensively studied for its potential therapeutic applications. Dibenzothiepin and its derivatives have been found to have a variety of biological activities, including antidepressant, antipsychotic, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of Dibenzothiepin is not fully understood. However, it is believed to work by blocking the reuptake of neurotransmitters, such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Dibenzothiepin has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons. Dibenzothiepin has also been found to modulate the activity of various neurotransmitter receptors, including serotonin, norepinephrine, and dopamine receptors. This can lead to changes in neuronal activity and neurotransmitter release, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzothiepin has several advantages for lab experiments. It is a well-established compound with a known synthetic route, which makes it easy to obtain and work with. It has also been extensively studied, which means that there is a wealth of literature available on its properties and potential applications. However, there are also some limitations to using Dibenzothiepin in lab experiments. It can be difficult to isolate and purify, which can affect the reproducibility of results. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
Zukünftige Richtungen
There are several future directions for research on Dibenzothiepin. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new antidepressant and antipsychotic drugs. Researchers are also interested in exploring the biochemical and physiological effects of Dibenzothiepin in more detail, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is a need for more research on the limitations of using Dibenzothiepin in lab experiments, in order to improve the reproducibility and reliability of results.
Synthesemethoden
The synthesis of Dibenzothiepin involves the reaction of 2-chlorodibenzothiepin with sodium hydride and ethyl acrylate. The resulting product is then treated with hydrochloric acid to obtain Dibenzothiepin. The synthesis of Dibenzothiepin has been optimized to improve yield and purity, and it is now a well-established synthetic route.
Wissenschaftliche Forschungsanwendungen
Dibenzothiepin has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant, antipsychotic, and analgesic effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties. Dibenzothiepin has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
112930-58-2 |
|---|---|
Produktname |
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
Molekularformel |
C19H23NO4S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
InChI-Schlüssel |
KZYGZHLREIDBJJ-NTEUORMPSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1 |
SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
Kanonische SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
Synonyme |
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















